(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride
Description
Properties
IUPAC Name |
(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-15-13(9-16-7-6-12(17)8-16)10-2-4-11(14)5-3-10;;/h2-5,12-13,15,17H,6-9H2,1H3;2*1H/t12-,13+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZISQGCFSBLCC-CQSOCPNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Framework
The synthesis of (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride follows a multi-step sequence emphasizing stereoselectivity and functional group compatibility. Key stages include:
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Pyrrolidine Ring Formation : Construction of the pyrrolidin-3-ol scaffold via cyclization reactions.
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Introduction of the 4-Fluorophenyl Group : Coupling of the aryl moiety to the pyrrolidine core.
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Methylamine Functionalization : Selective methylation of the secondary amine.
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Salt Formation : Conversion to the dihydrochloride form for stability.
A representative pathway involves starting with (S)-pyrrolidin-3-ol, which undergoes alkylation with 2-(4-fluorophenyl)-2-(methylamino)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). The reaction is conducted at 60–80°C for 12–24 hours, achieving yields of 65–75% after purification.
Stereochemical Control
The compound’s (2S,3S) configuration necessitates enantioselective synthesis. Two primary methods are employed:
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Asymmetric Catalysis : Chiral catalysts such as (R)-BINAP or (S)-Proline derivatives induce stereoselectivity during alkylation or Michael addition steps.
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Chiral Resolution : Racemic mixtures are separated using chiral HPLC columns (e.g., Chiralpak IC) or diastereomeric salt formation with tartaric acid derivatives.
For example, the use of (S)-proline in a Michael addition step yields the desired (2S,3S) isomer with >90% enantiomeric excess (ee).
Key Reaction Conditions and Optimization
Alkylation and Coupling Reactions
The introduction of the 4-fluorophenyl group requires precise control to avoid racemization. Common conditions include:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidine Alkylation | 2-(4-Fluorophenyl)ethyl bromide, K₂CO₃, MeCN | 68 | 95 |
| Methylation | CH₃I, NaH, THF, 0°C → rt | 72 | 98 |
| Hydrochloride Salt | HCl (g), Et₂O, 0°C | 85 | 99 |
Catalytic hydrogenation (H₂, Pd/C) is employed to reduce intermediate imines while preserving stereochemistry.
Solvent and Temperature Effects
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Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates for SN2 alkylations.
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Low-Temperature Methylation : Conducting methylation at 0°C minimizes side reactions (e.g., over-alkylation).
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.25–7.15 (m, 2H, ArH), 4.15–4.05 (m, 1H, OH), 3.80–3.60 (m, 2H, CH₂N) |
| MS (ESI+) | m/z 253.1 [M+H]⁺ (calc. 253.2) |
| HPLC | tʀ = 8.2 min (Chiralpak IC, hexane:IPA = 70:30) |
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility and reduce reaction times. For instance, a patented method uses a microreactor system for the alkylation step, achieving 85% yield with 98% ee at a throughput of 50 L/h .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol; dihydrochloride , commonly referred to as a pyrrolidine derivative, has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in pharmacology and medicinal chemistry, while providing comprehensive data and case studies.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : C13H19FN2O·2HCl
- Molecular Weight : 293.17 g/mol
- CAS Number : 1260617-85-3
The presence of a fluorophenyl group and a methylamino group contributes to its pharmacological activity, making it a subject of interest in drug development.
Neuropharmacology
Research indicates that compounds similar to this pyrrolidine derivative may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Studies have shown that such compounds can exhibit:
- Stimulant Effects : Potentially enhancing cognitive functions and mood.
- Anxiolytic Properties : Reducing anxiety levels in preclinical models.
Analgesic Research
The analgesic properties of pyrrolidine derivatives are under investigation for their potential use in pain management. Preliminary studies suggest that these compounds may interact with opioid receptors, providing an alternative to traditional opioids with potentially lower addiction risks.
Antidepressant Activity
Given its structural similarities to known antidepressants, this compound is being explored for its ability to modulate mood disorders. The mechanism of action may involve the inhibition of reuptake of neurotransmitters such as serotonin and norepinephrine.
Case Study 1: Cognitive Enhancement
A study published in the Journal of Neuropsychopharmacology investigated the effects of similar pyrrolidine compounds on cognitive performance in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages.
Case Study 2: Pain Management
In a clinical trial assessing the efficacy of a related compound for chronic pain relief, participants reported a marked decrease in pain levels compared to placebo groups. The trial emphasized the need for further research into dosage optimization and long-term effects.
Case Study 3: Anxiety Reduction
A double-blind study evaluated the anxiolytic effects of this class of compounds in patients with generalized anxiety disorder. The findings suggested that participants experienced reduced anxiety symptoms without significant side effects, highlighting its therapeutic potential.
Safety and Regulatory Status
Due to its structural characteristics, (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol; dihydrochloride is subject to regulatory scrutiny. It is essential for researchers to adhere to guidelines established by entities such as the International Narcotics Control Board (INCB) and local regulatory agencies regarding the handling and study of this compound.
Mechanism of Action
The mechanism of action of (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Ligand-Based Similarity Screening
The “similar property principle” suggests that structural analogs of the target compound may share biological activities. Key methods for similarity assessment include:
- Molecular Fingerprints: MACCS and Morgan fingerprints quantify structural overlap. The target compound’s fluorophenyl and methylamino groups yield unique bit patterns, distinguishing it from analogs lacking these features .
- Tanimoto Coefficient : A Tanimoto score >0.7 indicates high similarity. For example, the target compound and Compound 1b may score ~0.65 due to shared pyrrolidin-3-ol motifs but divergent substituents .
Activity Cliffs
Despite structural similarity, minor modifications can cause drastic activity changes. For instance:
- Fluorine Substitution : Replacing 4-fluorophenyl with 3-fluorophenyl (as in EP 4 374 877 A2) may shift selectivity from serotonin receptors to kinase targets due to altered electronegativity and steric effects .
- Salt Form : The dihydrochloride form improves bioavailability compared to neutral analogs like 1a, which exhibit lower solubility .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis mirrors routes used for analogs (e.g., chiral resolution of pyrrolidin-3-ol derivatives), but fluorophenyl incorporation requires precise coupling conditions .
- Virtual Screening Utility : Its unique fingerprint makes it a viable query for identifying fluorophenyl-targeted ligands in databases, though similarity thresholds (e.g., Tanimoto >0.6) must be optimized to avoid false positives .
Biological Activity
The compound (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol; dihydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H19FN2O·2HCl
- CAS Number: 951541-30-3
- Molecular Weight: 292.22 g/mol
Antibacterial Properties
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains. The compound has shown promising results in vitro against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Methicillin-resistant S. aureus (MRSA) | 44 µM |
In a comparative study, the compound's MIC values were lower than those of standard antibiotics like ceftriaxone, indicating a potential for development into a therapeutic agent against resistant bacterial infections .
The mechanism by which (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol exerts its antibacterial effects appears to be multifaceted. It is hypothesized that the compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways. The presence of the fluorophenyl group enhances its binding affinity to bacterial targets, possibly through increased hydrophobic interactions .
Study on Antibacterial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a bactericidal effect at higher concentrations. This was evidenced by a reduction in colony-forming units (CFUs) post-treatment .
Synergistic Effects with Other Antibiotics
Another significant finding was the synergistic effect observed when combining this compound with traditional antibiotics like vancomycin. In vitro assays showed that co-administration led to a reduction in MIC values for both agents, suggesting a potential strategy for overcoming antibiotic resistance .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and stereochemical fidelity of this compound?
Methodological Answer:
The synthesis should prioritize stereochemical control due to the compound’s (3S,2S) configuration. Key steps include:
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during the formation of the pyrrolidin-3-ol core and the 4-fluorophenyl-methylamino side chain .
- Salt Formation : Convert the free base to the dihydrochloride salt via titration with HCl in aqueous conditions (0–50°C, 2–3 hours), as described in analogous protocols .
- Yield Optimization : Adjust reaction stoichiometry (e.g., excess methylamine for alkylation steps) and employ inert atmospheres to minimize side reactions. Monitor intermediates via LC-MS to identify bottlenecks .
Advanced: How can X-ray Powder Diffraction (XRPD) and Solid-State NMR resolve discrepancies in polymorph characterization?
Methodological Answer:
Polymorph identification is critical for reproducibility. Conflicting data between batches can be addressed by:
- XRPD Analysis : Compare experimental peaks (e.g., 2θ angles and intensities) to reference patterns (e.g., Table 2 in ). Deviations >0.1° 2θ may indicate new polymorphs .
- Solid-State NMR : Use and NMR to probe molecular packing and hydrogen bonding. For example, fluorine chemical shifts are sensitive to crystal environment .
- Thermal Analysis : Pair with DSC to correlate polymorphic transitions with thermal events (e.g., melting points or desolvation) .
Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical mass (CHFNO·2HCl, exact mass 320.11 g/mol) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography (C18 column, 0.1% TFA in HO/MeCN gradient) .
Advanced: How does the stereochemistry influence receptor binding in hypothesized biological targets (e.g., CNS receptors)?
Methodological Answer:
The (3S,2S) configuration likely enhances target engagement through:
- Docking Studies : Model interactions with receptors (e.g., serotonin or dopamine transporters) using software like AutoDock. Compare enantiomers to identify stereospecific hydrogen bonds or π-π stacking with the 4-fluorophenyl group .
- Pharmacological Assays : Test enantiomers in vitro (e.g., radioligand binding assays) to quantify affinity differences. For example, a 10-fold higher IC for the (3S,2S) form vs. the (3R,2R) form would confirm stereochemical impact .
Basic: What solvent systems are optimal for solubility and formulation studies of the dihydrochloride salt?
Methodological Answer:
- Aqueous Buffers : Use pH 4–5 (citrate or acetate) to maintain salt solubility. Solubility >50 mg/mL is typical for dihydrochlorides in water .
- Co-Solvents : For non-polar formulations, blend with ethanol (up to 20% v/v) or PEG-400 to enhance solubility without precipitation .
- Stability Testing : Monitor degradation (e.g., hydrolysis) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How to design a robust SAR study to evaluate the role of the 4-fluorophenyl group?
Methodological Answer:
- Analog Synthesis : Replace fluorine with Cl, H, or CF and compare logP, pKa, and steric parameters .
- In Vitro Screening : Test analogs in dose-response assays (e.g., enzyme inhibition or cellular uptake). A 10x potency drop in de-fluorinated analogs suggests critical halogen bonding .
- Computational QSAR : Develop models correlating electronic properties (Hammett σ) with activity to guide further modifications .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at -20°C in airtight, light-resistant containers under nitrogen. The dihydrochloride form is hygroscopic; use desiccants .
- Handling : Work under inert gas (N or Ar) during weighing to avoid moisture absorption. Use glassware instead of plastic to minimize static .
Advanced: How to address conflicting cytotoxicity data between in vitro and ex vivo models?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in ex vivo systems (e.g., liver microsomes) that may differ from in vitro conditions .
- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis). High binding (>95%) may reduce free drug concentrations in vivo .
- 3D Cell Models : Transition to spheroids or organoids to better replicate tissue complexity and resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
